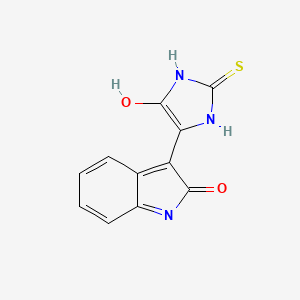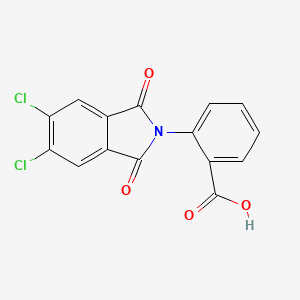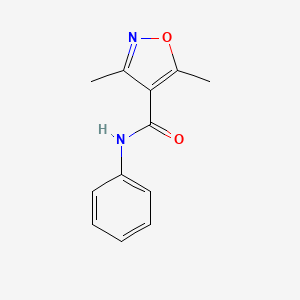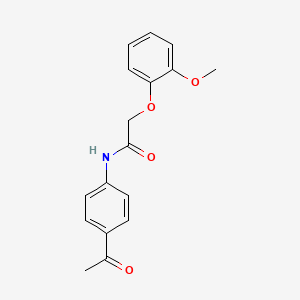![molecular formula C21H20N4O3 B5525688 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide, commonly known as BM212, is a synthetic compound that has gained significant attention in scientific research. BM212 belongs to the class of benzoxazole carboxamides and has been studied for its potential therapeutic applications in various fields, including cancer and infectious diseases.
Scientific Research Applications
Fluorophores and Photophysical Properties
This compound is structurally related to molecules studied for their potential as blue-emitting fluorophores. Research in this area focuses on the synthesis of novel fluorescent compounds with specific photophysical properties. These compounds are evaluated for their absorption, emission, quantum yields, and dipole moments in various solvents. Their stability and potential applications in materials science, such as in OLED technology or as fluorescent markers, are of particular interest (Padalkar et al., 2015).
Antioxidative and Antiproliferative Activities
Compounds with structural similarities have been synthesized and assessed for their antioxidative and antiproliferative activities. These studies involve evaluating the synthesized molecules' capability to inhibit the growth of human cancer cells and their antioxidant capacity through assays like DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Such research highlights the potential therapeutic applications of these molecules in treating cancer and oxidative stress-related diseases (Cindrić et al., 2019).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored, with some molecules exhibiting favorable activity against various bacterial strains. This research avenue aims to develop new antimicrobial agents that can be used to combat resistant bacterial infections, highlighting the importance of such compounds in pharmaceutical applications (Wang et al., 2012).
Synthesis and Characterization
Research also delves into the synthesis methodologies and characterization of these compounds, aiming to improve the efficiency of synthetic routes and understand their structural properties through techniques like NMR, IR spectroscopy, and X-ray crystallography. This foundational work is crucial for the development of further applications in materials science and medicinal chemistry (Bhaskar et al., 2019).
Electrophysiological Activity
Compounds bearing the imidazolyl moiety have been studied for their cardiac electrophysiological activity, specifically as selective class III agents. This research demonstrates the potential of these compounds in developing treatments for arrhythmias, showcasing the diverse therapeutic applications that such molecular structures can offer (Morgan et al., 1990).
Future Directions
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-17-5-2-4-16(12-17)21-24-18-7-6-15(13-19(18)28-21)20(26)23-8-3-10-25-11-9-22-14-25/h2,4-7,9,11-14H,3,8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTGTVFQQBYAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)


![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)



![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)
